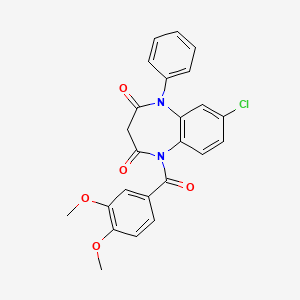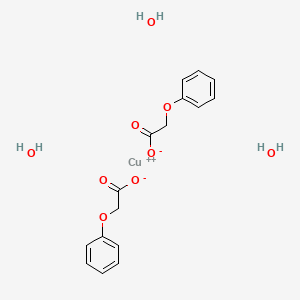
Triaquabis(phenoxyacetato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triaquabis(phenoxyacetato)copper is a coordination compound featuring a copper(II) ion coordinated by three water molecules and two phenoxyacetate ligands
准备方法
Synthetic Routes and Reaction Conditions
Triaquabis(phenoxyacetato)copper can be synthesized through the reaction of copper(II) sulfate pentahydrate with phenoxyacetic acid in the presence of water. The reaction typically involves dissolving copper(II) sulfate pentahydrate in water, followed by the addition of phenoxyacetic acid. The mixture is then stirred and heated to facilitate the formation of the desired complex. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or filtration to obtain the compound in high purity.
化学反应分析
Types of Reactions
Triaquabis(phenoxyacetato)copper undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The water molecules coordinated to the copper(II) ion can be substituted by other ligands, such as ammonia or pyridine, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, pyridine). Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
科学研究应用
Chemistry
In chemistry, triaquabis(phenoxyacetato)copper is used as a catalyst in various organic reactions, including oxidation and coupling reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The copper ion can interact with microbial cell membranes, leading to cell death. This makes the compound a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Copper-based compounds have shown promise in treating diseases such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Industry
In industrial applications, this compound is used in the development of advanced materials, such as conductive polymers and nanocomposites. Its coordination properties enable it to enhance the performance of these materials .
作用机制
The mechanism of action of triaquabis(phenoxyacetato)copper involves the interaction of the copper(II) ion with various molecular targets. In biological systems, the copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the copper ion can bind to proteins and enzymes, altering their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Triaquabis(5-nitro-2-acetamidobenzoato)copper(II): This compound features a similar coordination environment but with different ligands, leading to distinct chemical and biological properties.
Triaquabis(p-nitrobenzoxasulfamato)copper(II): Another copper(II) complex with different ligands, which can be used for comparison in terms of reactivity and applications.
Uniqueness
Triaquabis(phenoxyacetato)copper is unique due to its specific ligand environment, which imparts distinct chemical reactivity and potential applications. The phenoxyacetate ligands provide a unique electronic environment around the copper ion, influencing its reactivity and interactions with other molecules.
属性
CAS 编号 |
29524-40-1 |
|---|---|
分子式 |
C16H20CuO9 |
分子量 |
419.87 g/mol |
IUPAC 名称 |
copper;2-phenoxyacetate;trihydrate |
InChI |
InChI=1S/2C8H8O3.Cu.3H2O/c2*9-8(10)6-11-7-4-2-1-3-5-7;;;;/h2*1-5H,6H2,(H,9,10);;3*1H2/q;;+2;;;/p-2 |
InChI 键 |
WEBTWWCAMVRIRM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



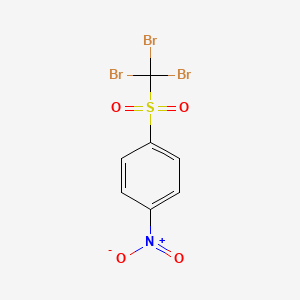
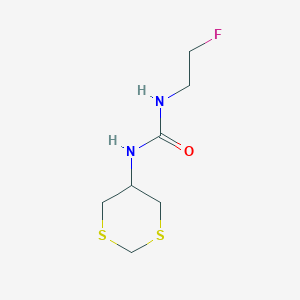

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
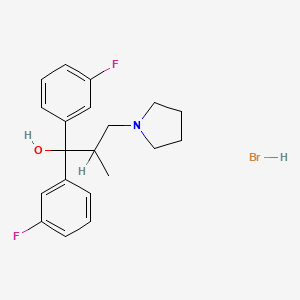
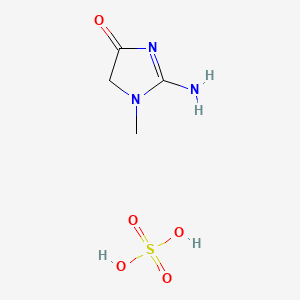
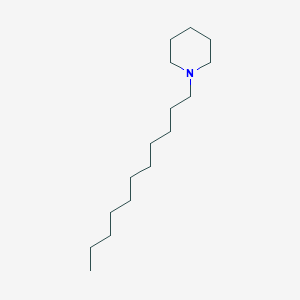
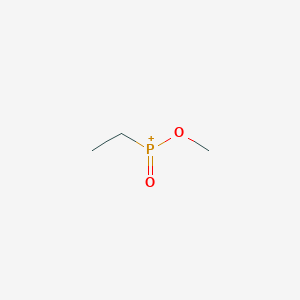
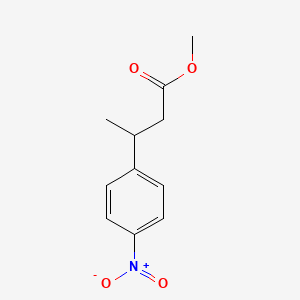

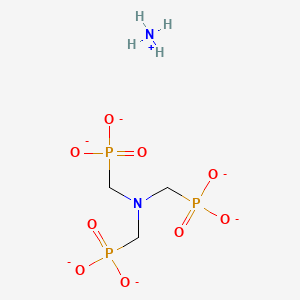
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
